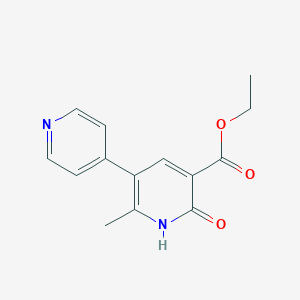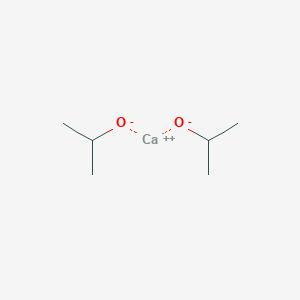
Calcium propan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Calcium propan-2-olate, also known as Calcium Isopropoxide, is an organometallic compound It’s known that calcium ions play a crucial role in various cellular processes, acting as a second messenger in signal transduction .
Mode of Action
Calcium ions are known to interact with various proteins and enzymes within the cell, modulating their activity
Biochemical Pathways
Calcium ions are involved in numerous biochemical pathways. They play a key role in signal transduction, regulating processes such as cell proliferation, apoptosis, and autophagy . Alterations in calcium signaling can contribute to various pathological conditions, including cancer . .
Pharmacokinetics
For example, orally administered calcium compounds are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and excreted in urine . The bioavailability of these compounds can be influenced by factors such as dose, formulation, and the presence of other nutrients.
Result of Action
Calcium ions are known to have wide-ranging effects on cellular function, influencing processes such as signal transduction, muscle contraction, and neurotransmitter release
Action Environment
The action of this compound, like other calcium-based compounds, can be influenced by various environmental factors. These include pH, temperature, and the presence of other ions or molecules that can interact with calcium ions. Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.
Biochemical Analysis
Biochemical Properties
Calcium, an essential nutrient, plays a crucial role in various physiological processes in cells. It is involved in the transmission of the depolarizing signal and contributes to synaptic activity . Calcium signaling could play a major role in increasing energy consumption by enhancing the metabolism
Cellular Effects
Calcium is a universal second messenger that regulates the most important activities of all eukaryotic cells . It is of critical importance to neurons as it participates in the transmission of the depolarizing signal and contributes to synaptic activity
Molecular Mechanism
Calcium propan-2-olate might participate in reactions involving manganese catalysis . Detailed DFT calculation studies support an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step
Metabolic Pathways
Calcium is involved in various metabolic pathways
Transport and Distribution
Calcium is absorbed by plants through roots and delivered to the shoot through the xylem stream . Both physiological and molecular mechanisms are involved in the uptake and transport of calcium that affect the distribution and accumulation of calcium in plant tissues
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium propan-2-olate can be synthesized through the reaction of calcium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows: [ \text{Ca} + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 + \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting calcium hydroxide with isopropanol. This method is preferred due to its cost-effectiveness and scalability. The reaction is carried out at elevated temperatures to ensure complete conversion: [ \text{Ca(OH)}_2 + 2 \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{Ca(OCH(CH}_3\text{)}_2\text{)}_2 + 2 \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Calcium propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and acetone.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran.
Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Calcium carbonate and acetone.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Various substituted organic compounds depending on the reagents used.
Scientific Research Applications
Calcium propan-2-olate has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Calcium ethoxide: Similar in structure but with ethoxide groups instead of isopropoxide groups.
Calcium methoxide: Similar in structure but with methoxide groups instead of isopropoxide groups.
Calcium tert-butoxide: Similar in structure but with tert-butoxide groups instead of isopropoxide groups.
Uniqueness
Calcium propan-2-olate is unique due to its specific reactivity and solubility in organic solvents. It is particularly effective as a catalyst in reactions involving secondary alcohols, where other calcium alkoxides may be less effective .
Properties
CAS No. |
15571-51-4 |
|---|---|
Molecular Formula |
C3H8CaO |
Molecular Weight |
100.17 g/mol |
IUPAC Name |
calcium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
QGIBZFSTNXSGAP-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Ca+2] |
Canonical SMILES |
CC(C)O.[Ca] |
Key on ui other cas no. |
15571-51-4 |
Pictograms |
Flammable; Corrosive |
Synonyms |
2-Propanol Calcium Salt; Isopropyl Alcohol Calcium Salt; Calcium isopropylate; Diisopropoxy calcium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


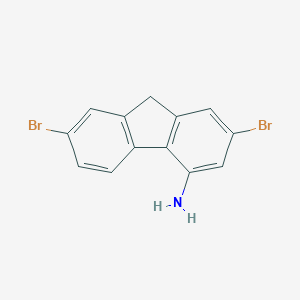
![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)
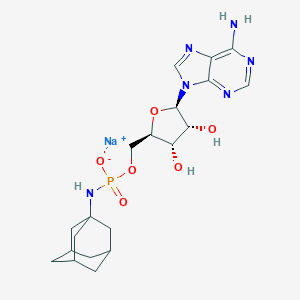
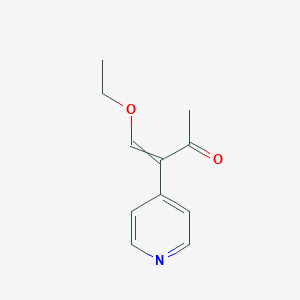
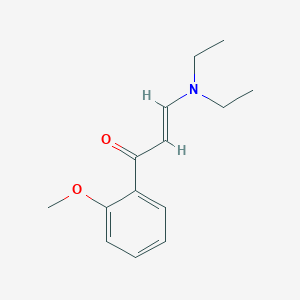
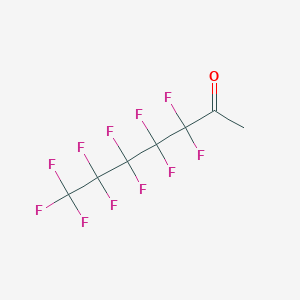
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

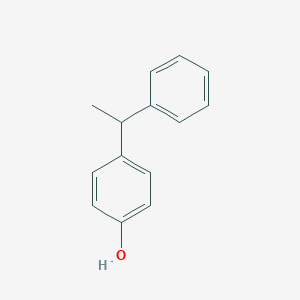
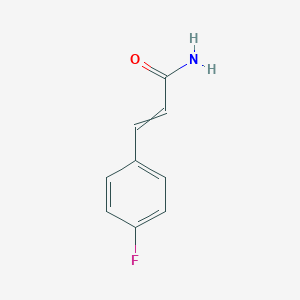
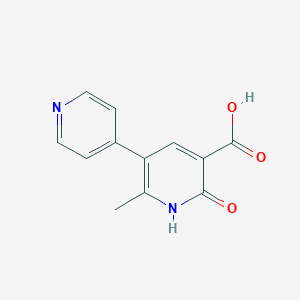
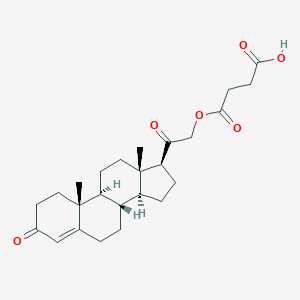
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
